N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound characterized by its complex structure, which includes cyano, diethoxy, and dichlorophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-cyano-4,5-diethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Coupling Reaction: The amine is then coupled with 4-(2,4-dichlorophenoxy)butanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with specific enzymes in plants.
Material Science: It is investigated for its properties as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, inhibiting their activity. The cyano and dichlorophenoxy groups are crucial for its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide can be compared with similar compounds such as:
N-(2-cyano-4,5-dimethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide: This compound has methoxy groups instead of ethoxy groups, which may affect its reactivity and biological activity.
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-difluorophenoxy)butanamide: The presence of fluorine atoms instead of chlorine atoms can significantly alter the compound’s properties, including its stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-3-27-19-10-14(13-24)17(12-20(19)28-4-2)25-21(26)6-5-9-29-18-8-7-15(22)11-16(18)23/h7-8,10-12H,3-6,9H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGZBGHIRTWEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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